molecular formula C18H19N5O3S B2905498 N-(4-acetylphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 895004-61-2

N-(4-acetylphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Cat. No.: B2905498
CAS No.: 895004-61-2
M. Wt: 385.44
InChI Key: FNJXVWOLGZRKPK-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H19N5O3S and its molecular weight is 385.44. The purity is usually 95%.
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Biological Activity

N-(4-acetylphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevance in medicinal chemistry.

Chemical Structure

The compound can be represented structurally as follows:

N 4 acetylphenyl 2 7 oxo 5 propyl 7 8 dihydro 1 2 4 triazolo 4 3 a pyrimidin 3 yl thio acetamide\text{N 4 acetylphenyl 2 7 oxo 5 propyl 7 8 dihydro 1 2 4 triazolo 4 3 a pyrimidin 3 yl thio acetamide}

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the triazole moiety. Specifically, derivatives similar to this compound have shown significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity : Compounds with triazole structures demonstrated IC50 values in the micromolar range against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines .
CompoundCell LineIC50 (µM)
Triazole Derivative 1MCF-71.05
Triazole Derivative 2Bel-74021.28

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. The synthesized triazole derivatives exhibited high radical scavenging activity in various assays .

Enzyme Inhibition

The compound has been shown to inhibit several key enzymes:

  • Acetylcholinesterase (AChE) : Inhibition of AChE can be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. Compounds similar to this compound have demonstrated potent AChE inhibitory activity with Ki values ranging from 13.62 nM to 33.00 nM .

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in the G0/G1 phase in cancer cells.
  • Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
  • Antioxidative Mechanisms : By scavenging free radicals and enhancing antioxidant enzyme activities.

Case Studies

Several case studies have documented the efficacy of triazole derivatives in preclinical models:

  • Study on MCF-7 Cells : A derivative exhibited significant growth inhibition and induced apoptosis at low concentrations.
  • Neuroprotective Effects : In models of neurodegeneration, compounds showed promise in improving cognitive function and reducing oxidative damage.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-3-4-14-9-15(25)20-17-21-22-18(23(14)17)27-10-16(26)19-13-7-5-12(6-8-13)11(2)24/h5-9H,3-4,10H2,1-2H3,(H,19,26)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJXVWOLGZRKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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